Tetracyclo[2.1.0.01,3.02,5]pentane
Description
Conceptual Foundations of Non-Classical Hydrocarbons
Hydrocarbons, organic compounds consisting entirely of hydrogen and carbon atoms, are fundamental to organic chemistry. wikipedia.orglibretexts.org They are broadly classified into aliphatic and aromatic hydrocarbons. libretexts.org Aliphatic hydrocarbons include alkanes with single bonds, alkenes with double bonds, and alkynes with triple bonds. britannica.com The concept of non-classical hydrocarbons emerges when carbon atoms adopt bonding patterns that deviate from the standard tetrahedral (sp³) geometry for saturated carbons or the planar (sp²) and linear (sp) geometries for unsaturated carbons. These molecules often exhibit unusual structural features, high levels of strain, and unique reactivity.
Non-classical hydrocarbons challenge the traditional models of chemical bonding. They can feature hypercoordinate carbons, planar tetracoordinate carbons, or, as in the case of tetracyclo[2.1.0.0¹’³.0²’⁵]pentane, carbons with inverted tetrahedral geometry. mdpi.com The study of these molecules pushes the boundaries of our understanding of chemical structure and stability.
Historical Perspective on Pyramidane (Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane) as a Challenging Structural Isomer of C₅H₄
Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane, commonly known as pyramidane, is a structural isomer of the molecular formula C₅H₄. mdpi.comguidechem.com The first theoretical suggestion of pyramidane as a stable structure came in 1978 from Minkin, Minyaev, Zakharov, and Avdeev, whose semiempirical MINDO/3 calculations predicted it to be a true minimum on the C₅H₄ potential energy surface. acs.org This sparked considerable interest in the molecule as a synthetic target.
Pyramidane is one of nine unusual isomers of C₅H₄ that have been investigated theoretically, alongside other non-classical structures like those containing planar tetracoordinate carbon (ptC) and spiro compounds. mdpi.comresearchgate.net Despite numerous theoretical studies predicting its stability, pyramidane has yet to be synthesized. acs.orgreddit.com This highlights the significant synthetic challenges posed by its highly strained structure.
Theoretical investigations have explored the C₅H₄ singlet potential energy surface, confirming that pyramidane is a true minimum with significant barriers to isomerization. acs.orgresearchgate.net For instance, the transition state to tricyclo[2.1.0.0²,⁵]pent-3-ylidene, its lowest isomerization barrier, is predicted to be 23-24 kcal/mol higher in energy. acs.orgresearchgate.net
Significance of Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane in Theoretical Organic Chemistry
The significance of pyramidane in theoretical organic chemistry lies in its unique structure, which features a carbon atom at the apex of a square pyramid, resulting in an inverted tetrahedral geometry. mdpi.comresearchgate.net This arrangement leads to extreme angle strain, as the bond angles around the apical carbon are forced to be around 90° instead of the ideal 109.5° for a tetrahedral carbon.
Computational studies have been crucial in understanding the properties of this elusive molecule. Theoretical predictions consistently affirm that it represents a stable minimum on the potential energy surface. researchgate.net These studies employ sophisticated methods like coupled-cluster (CC) and density functional theory (DFT) to analyze its bonding, topology, and relative energetics. mdpi.comresearchgate.net The molecule is predicted to have a singlet ground state. acs.org
The high degree of ring strain in pyramidane is a key feature, making it a highly reactive molecule. This reactivity is of great interest to theoretical chemists as a model for studying the effects of strain on chemical bonds and reaction pathways.
Positioning of Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane within the Landscape of Strained Cage Molecules
Strained cage molecules are a fascinating class of compounds characterized by their three-dimensional, polycyclic structures and significant ring strain. This strain arises from the deviation of bond angles from their ideal values, as well as from torsional and steric interactions. saskoer.ca Examples of such molecules include cubane (B1203433) and propellane. reddit.com
Pyramidane is considered the smallest [3.3.3.3]fenestrane, a family of molecules with four fused rings sharing a common carbon atom. acs.org Its structure consists of four fused cyclopropane (B1198618) rings. The immense strain energy, estimated to be around +804.6 kJ/mol, makes it a prime example of a high-energy molecule. This high strain is also expected to lead to unique reactivity, where the release of strain energy can drive chemical transformations.
The study of strained cage molecules like pyramidane is important for understanding the limits of chemical bonding and for the potential development of new materials and synthetic methodologies. acs.org While the synthesis of pyramidane remains a formidable challenge, the theoretical understanding of its structure and properties continues to inspire the field of synthetic and theoretical organic chemistry.
Structure
3D Structure
Properties
CAS No. |
66202-79-7 |
|---|---|
Molecular Formula |
C5H4 |
Molecular Weight |
64.08 g/mol |
IUPAC Name |
tetracyclo[2.1.0.01,3.02,5]pentane |
InChI |
InChI=1S/C5H4/c1-2-4-3(1)5(1,2)4/h1-4H |
InChI Key |
ICZKBCPBVASHJN-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C14C2C43 |
Origin of Product |
United States |
Theoretical Frameworks and Computational Methodologies in Tetracyclo 2.1.0.01,3.02,5 Pentane Research
Application of Ab Initio Quantum Chemical Methods
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in establishing the theoretical existence and stability of pyramidane.
Coupled Cluster (CC) Approaches for Energetic Predictions
Coupled cluster (CC) methods, particularly with the inclusion of single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for high-accuracy computational chemistry. acs.org These methods have been extensively used to investigate the C5H4 potential energy surface and to confirm that pyramidane is a true minimum. researchgate.netresearchgate.net
Theoretical studies have utilized coupled cluster methods to investigate various isomers of the molecular formula C5H4. colab.wsdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net These investigations have confirmed that tetracyclo[2.1.0.01,3.02,5]pentane is a minimum on the potential energy surface. colab.wsdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net For instance, at the CCSD(T)/cc-pVTZ level of theory, the relative energies of different C5H4 isomers have been calculated with respect to the global minimum, pent-1,3-diyne. researchgate.net
A comprehensive study of the pyramidane potential energy surface at a high CCSD level of theory confirmed it as a local minimum. epdf.pub Zero-point corrected relative energetics predicted with coupled cluster methodologies demonstrate that the pyramidane structure is a true minimum with substantial barriers to isomerization. researchgate.net Specifically, at the CCSD(T)/TZ2P level, a relative energy of 24 kcal/mol was predicted for the transition state to tricyclo[2.1.0.02,5]pent-3-ylidene, representing the lowest barrier to isomerization for pyramidane. researchgate.net Another transition state, leading to bicyclo[2.1.0]pent-2-ene-5-ylidene, was found to be 33 kcal/mol above pyramidane. researchgate.net
The stability of pyramidane has been a subject of comprehensive theoretical scrutiny using a spectrum of methodologies, including CCSD(T). researchgate.net Predictions from these studies consistently affirm that it represents a stable minimum on the potential energy surface, exhibiting kinetic stability against ring-opening processes. researchgate.net
Table 1: Calculated Relative Energies of C5H4 Isomers at the fc-CCSD(T)/cc-pVTZ Level of Theory Data sourced from multiple theoretical investigations.
| Isomer | Point Group Symmetry | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Number of Imaginary Frequencies |
| Pent-1,3-diyne (Global Minimum) | C3v | 0.00 | 0.00 | 0 |
| This compound (Pyramidane) | C4v | 105.3 | 1.13 | 0 |
| Tricyclo[2.1.0.02,5]pentan-3-ylidene | C2v | 108.9 | 3.12 | 0 |
| Spiro[2.2]pent-1,4-diene | D2d | 90.1 | 0.00 | 0 |
| Spiro[2.2]pent-1,4-diylidene | D2h | 141.4 | 0.00 | 0 |
| Spiro[2.2]pent-4-en-1-ylidene | C2 | 126.8 | 2.58 | 0 |
| (SP4)-spiro[2.2]pent-1-yne | C2v | 120.5 | 4.64 | 0 |
Note: Relative energies are corrected for zero-point vibrational energy (ZPVE).
Møller–Plesset Perturbation Theory (MP2) for Structural Optimizations and Energy Calculations
Møller–Plesset perturbation theory, particularly at the second order (MP2), has been a valuable tool for optimizing the geometry of pyramidane and calculating its energy. epdf.pub Early MP2 calculations were crucial in confirming that pyramidane was indeed a local minimum on the potential energy surface. epdf.pub
Errol Lewars conducted theoretical studies on pyramidane at the MP2(FC)/6-31G* level of theory for geometry optimization, which confirmed it as a neutral minima isomer on the C5H4 potential energy surface. researchgate.netresearchgate.net The stability of pyramidane has been a topic of thorough theoretical investigation using a range of methods, including MP2. researchgate.net
Quantum Chemical Composite Methods (e.g., QCISD(T), G2(MP2))
To achieve higher accuracy in energetic predictions, quantum chemical composite methods have been employed. These methods combine results from different levels of theory and basis sets to approximate a high-level calculation.
One such study by Errol Lewars utilized the QCISD(T)/6-31G//MP2(FC)/6-31G level of theory to investigate pyramidane. researchgate.netresearchgate.net This approach uses geometries optimized at the MP2 level and then performs a more accurate single-point energy calculation using Quadratic Configuration Interaction with single, double, and perturbative triple excitations (QCISD(T)). These calculations further solidified the understanding of pyramidane as a stable, albeit highly strained, molecule. researchgate.netresearchgate.net
Explicitly Correlated Methods (e.g., CCSD(T)-F12) for Enhanced Accuracy
For even greater accuracy, explicitly correlated methods like CCSD(T)-F12 have been utilized. These methods include terms that depend explicitly on the interelectronic distance, leading to a much faster convergence with respect to the basis set size.
Chemically accurate CCSD(T)-F12/cc-pVTZ-F12 calculations have been used to determine the exothermicities of reactions involving C5H4 isomers and to evaluate the energies of reaction pathways. researchgate.net These high-level calculations provide reliable energetic data that is crucial for understanding the potential chemistry of pyramidane and its isomers. researchgate.net
Multireference Perturbation Theory (e.g., CASPT2) for Electronically Complex Isomers
While single-reference methods like CCSD(T) are highly accurate for many molecules, some isomers of C5H4 exhibit multireference character, meaning their electronic structure cannot be adequately described by a single Slater determinant. For these cases, multireference methods such as Complete Active Space Second-order Perturbation Theory (CASPT2) are necessary.
CASPT2 calculations have been performed for certain C5H4 isomers that show multireference characteristics. acs.org These calculations provide a more accurate description of the electronic structure and relative energies for these complex systems. acs.org For example, CASPT2 has been used to calculate the electronic spectra of related molecules, demonstrating its utility for studying electronically excited states. acs.org
Application of Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a computationally less expensive alternative to ab initio methods, making it suitable for studying larger systems and for performing initial explorations of potential energy surfaces. Various DFT functionals have been applied to the study of this compound and its isomers.
Theoretical investigations have employed DFT methods, alongside coupled cluster approaches, to study the structures and bonding patterns of nine unusual C5H4 isomers, including pyramidane. dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net These studies have consistently shown pyramidane to be a minimum on the potential energy surface. dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net
Quantum chemical calculations at the B3LYP/6-311+G(d,p) level of theory have been used to analyze the bonding and topological configurations of these isomers to better understand their electronic structures. researchgate.net Furthermore, zero-point corrected relative energetics predicted with density functional methodologies have corroborated the findings from coupled cluster calculations, confirming pyramidane as a true minimum with significant isomerization barriers. researchgate.net The stability of pyramidane has been extensively studied using various levels of theory, including DFT. researchgate.net
Table 2: Comparison of Methodologies in this compound Research
| Method | Strengths | Applications in Pyramidane Research |
| Coupled Cluster (CC) | High accuracy for energetic predictions. | Confirmation of pyramidane as a true minimum; calculation of isomerization barriers. researchgate.netresearchgate.net |
| Møller–Plesset (MP2) | Good balance of accuracy and cost for structural optimizations. | Initial confirmation of pyramidane as a local minimum; geometry optimizations. epdf.pub |
| Composite Methods | High accuracy through extrapolation. | Refined energetic predictions for pyramidane and its isomers. researchgate.netresearchgate.net |
| Explicitly Correlated | Fast basis set convergence for high accuracy. | Highly accurate reaction and isomerization energies. researchgate.net |
| Multireference (CASPT2) | Accurate for electronically complex systems. | Study of C5H4 isomers with significant multireference character. acs.org |
| Density Functional (DFT) | Computationally efficient for larger systems. | Initial structural and energetic analysis; study of bonding and electronic properties. researchgate.netdntb.gov.uaresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
Hybrid Functionals (e.g., B3LYP, UωB97XD, M06) in Geometrical and Energetic Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. Within DFT, hybrid functionals are particularly favored for studies of complex organic molecules, including strained hydrocarbons. These functionals incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation and provides more accurate energetic and geometric predictions.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most widely used hybrid functionals. It has been extensively applied to investigate the rearrangements of related strained systems like housane (bicyclo[2.1.0]pentane) cation radicals, providing insights into their structure and reaction mechanisms. nih.govvanderbilt.edu For instance, B3LYP/6-31G(d) calculations were crucial in corroborating the role of bridging in the regioselective rearrangements of these radicals. nih.gov Its widespread use provides a wealth of benchmark data for comparison.
UωB97XD is a range-separated hybrid functional that includes empirical dispersion corrections. This makes it particularly well-suited for systems where non-covalent interactions are important and for providing accurate long-range behavior. It has been successfully used in studies of other strained molecules and reaction pathways, such as the formation of cyclopropatetrahedrane, a related C5H4 isomer, and in studies of substituted propellanes. researchgate.netnih.gov The inclusion of dispersion is critical for accurately modeling the subtle forces that can influence the stability of compact, strained structures.
M06 (Minnesota 06) is a meta-hybrid GGA functional known for its broad applicability across main-group thermochemistry, kinetics, and non-covalent interactions. While direct applications to pyramidane are less documented in the provided sources, its robust performance for a wide range of chemical problems, including complex potential energy surfaces, makes it a suitable choice for investigating the isomers and transition states of the C5H4 system. researchgate.net
The choice of functional is critical, as it directly impacts the predicted geometries and, more significantly, the relative energies between isomers and the heights of activation barriers for their interconversion.
| Functional | Type | Key Features & Applications |
|---|---|---|
| B3LYP | Hybrid-GGA | Widely used for geometry and energy calculations of organic molecules. Applied to housane cation radical rearrangements. nih.govvanderbilt.edupitt.edu |
| UωB97XD | Range-Separated Hybrid + Dispersion | Good for long-range interactions and non-covalent forces. Used for studying strained propellanes and carbene reactions. researchgate.netnih.govacs.org |
| M06 | Meta-Hybrid GGA | Broad applicability for thermochemistry and kinetics. Suitable for complex potential energy surfaces. researchgate.net |
Basis Set Selection and its Impact on Computational Accuracy
The basis set is the set of mathematical functions used to construct the molecular orbitals. Its size and flexibility are paramount to the accuracy of a quantum chemical calculation. For strained molecules like pyramidane, where electron density is distributed in unusual ways, a robust and flexible basis set is essential.
Pople-style basis sets , such as 6-31G(d) (also written as 6-31G*), are a common starting point and often represent a good compromise between accuracy and computational cost. nih.govwavefun.com The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the non-spherical electron distributions found in bonding. Adding polarization functions to hydrogen atoms, denoted as 6-31G(d,p) or 6-31G**, further improves the description of bond angles and energetics. wavefun.comgaussian.com
Correlation-consistent basis sets , such as Dunning's cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are designed to systematically converge towards the complete basis set limit as the size of the basis set increases. wavefun.com These are generally more accurate but also more computationally demanding than Pople-style sets. They are often used for high-accuracy single-point energy calculations on geometries optimized with smaller sets. nih.govresearchgate.net For molecules with significant anionic character or for calculating properties like electron affinity, augmented versions (e.g., aug-cc-pVTZ ) are used, which add diffuse functions to better describe loosely bound electrons. researchgate.netgaussian.com
Ahlrichs-style basis sets , like def2-TZVP , offer a similar "triple-zeta" quality to cc-pVTZ and are known for their efficiency across a wide range of elements. researchgate.netacs.org
The impact of basis set choice is significant. While a minimal basis set like STO-3G might provide a qualitatively incorrect picture, increasing the size from a double-zeta (e.g., 6-31G(d)) to a triple-zeta (e.g., cc-pVTZ) set, and including both polarization and diffuse functions, is critical for obtaining quantitatively reliable results for the subtle energy differences between isomers and transition states on the C5H4 potential energy surface. researchgate.netacs.org
| Basis Set | Description | Common Use Case |
|---|---|---|
| 6-31G(d) or 6-31G* | Pople-style, double-zeta with d-polarization on heavy atoms. wavefun.comgaussian.com | Standard for geometry optimizations of organic molecules. nih.gov |
| 6-311+G(d,p) | Pople-style, triple-zeta with polarization on all atoms and diffuse functions on heavy atoms. | Improved accuracy for energies and properties of anions. researchgate.net |
| cc-pVTZ | Correlation-consistent, triple-zeta. wavefun.com | High-accuracy energy calculations and reliable geometries. nih.govresearchgate.net |
| aug-cc-pVTZ | Correlation-consistent, triple-zeta, augmented with diffuse functions. gaussian.com | Systems with loosely bound electrons, anions, excited states. researchgate.net |
| def2-TZVP | Ahlrichs-style, triple-zeta with polarization. researchgate.net | Efficient alternative to cc-pVTZ for geometry and energy calculations. acs.org |
Computational Approaches for Potential Energy Surface Exploration
The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecular system as a function of its geometry. For a given molecular formula like C5H4, the PES contains numerous valleys, corresponding to stable isomers (local minima), and mountain passes, which represent the transition states for isomerization between them. Exploring this surface is key to understanding the stability and reaction pathways of this compound.
The exploration of a PES typically involves generating a large number of initial candidate structures and then using quantum chemical methods to optimize their geometries to find the nearest local minimum. mdpi.com This process allows for the discovery of novel isomers and provides a comprehensive picture of the energetic landscape. researchgate.netresearchgate.net
Identification of Local Minima and Transition States
A crucial step in PES exploration is to characterize the stationary points found during geometry optimization. A stationary point is a geometry where the net forces on all atoms are zero. These can be either local minima or saddle points (including transition states).
Local Minima: A structure corresponds to a stable or metastable isomer if it is a local minimum on the PES. Computationally, this is verified by performing a vibrational frequency analysis. A true minimum has no imaginary frequencies; all calculated vibrational frequencies are real and positive. researchgate.netresearchgate.net Theoretical studies have confirmed that pyramidane (this compound) is a true local minimum on the C5H4 potential energy surface, possessing substantial barriers to isomerization. researchgate.netresearchgate.netresearchgate.net
Transition States: A transition state represents the highest energy point along the lowest energy path between two minima (the reaction coordinate). It is a first-order saddle point on the PES. A frequency calculation for a transition state will yield exactly one imaginary frequency. nih.gov The motion corresponding to this imaginary frequency shows the atoms' movement as they traverse the barrier from reactant to product. nih.gov For pyramidane, the transition state for its lowest-energy isomerization pathway, leading to tricyclo[2.1.0.02,5]pent-3-ylidene, has been identified and its energy calculated. researchgate.net
| Structure | Description | Relative Energy (kcal/mol)* |
|---|---|---|
| This compound (Pyramidane) | Local Minimum | 0.0 |
| TS (to tricyclo[2.1.0.02,5]pent-3-ylidene) | Transition State | 24 researchgate.net |
| TS (to bicyclo[2.1.0]pent-2-ene-5-ylidene) | Transition State | 33 researchgate.net |
*Zero-point corrected relative energetics predicted at the CCSD(T)/TZ2P level of theory. researchgate.net
Intrinsic Reaction Coordinate (IRC) Computations for Reaction Pathway Validation
Once a transition state has been identified, it is essential to confirm that it connects the intended reactant and product. An Intrinsic Reaction Coordinate (IRC) calculation serves this purpose. The IRC is the minimum energy path on the potential energy surface that connects the transition state to the reactant and product minima. mdpi.comscm.com
The computation starts at the geometry of the transition state and follows the path of steepest descent downhill in mass-weighted coordinates in both the forward and reverse directions. scm.com A successful IRC calculation validates the proposed reaction mechanism by demonstrating that the single imaginary frequency of the transition state smoothly evolves into the stable geometries of the reactant on one side and the product on the other. This technique is a standard procedure for confirming reaction pathways, as demonstrated in computational studies of the reactions of related carbenes and isomerization processes. nih.govresearchgate.netacs.orgresearchgate.net
Potential Energy Surface and Isomerization Pathways of Tetracyclo 2.1.0.01,3.02,5 Pentane
Topography of the C₅H₄ Singlet Potential Energy Surface
The C₅H₄ singlet potential energy surface (PES) is a complex landscape featuring numerous isomers with diverse and often non-classical structures. researchgate.netmdpi.com Theoretical investigations using coupled cluster (CC) and density functional theory (DFT) methods have been instrumental in mapping this surface and understanding the stability and bonding patterns of its various constituents. researchgate.netmdpi.com Among these are pyramidanes, structures with planar tetracoordinate carbon (ptC) atoms, and spiro compounds. researchgate.netmdpi.com
Characterization of Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane as a Local Minimum
Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane, also known as pyramidane, is a key feature on the C₅H₄ potential energy surface. researchgate.netmdpi.comresearchgate.netcolab.ws Computational studies at various levels of theory, including coupled cluster and density functional methodologies, have consistently characterized it as a true local minimum. researchgate.netmdpi.comresearchgate.netcolab.ws This means that the molecule can exist as a stable, albeit highly strained, entity with significant barriers to isomerization. researchgate.net Its structure is notable for a carbon atom at the apex of a square pyramid, leading to the alternative name [3.3.3.3]fenestrane. researchgate.net The presence of four fused cyclopropane (B1198618) rings results in substantial ring strain.
Relative Energetics of Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane with Respect to Other C₅H₄ Isomers
The energetics of tetracyclo[2.1.0.0¹’³.0²’⁵]pentane relative to other C₅H₄ isomers have been a subject of detailed theoretical investigation. researchgate.netmdpi.com All relative energies are typically calculated with respect to the global minimum on the C₅H₄ PES, which is pent-1,3-diyne. mdpi.comdntb.gov.ua
Theoretical studies have identified several other key isomers on the C₅H₄ PES. researchgate.netmdpi.com Tricyclo[2.1.0.0²’⁵]pentan-3-ylidene is another pyramidane-type structure that exists as a minimum on the potential energy surface. researchgate.netmdpi.comcolab.ws
Isomers containing a planar tetracoordinate carbon (ptC) atom represent another fascinating class. researchgate.netmdpi.com Among these, (SP4)-spiro[2.2]pent-1-yne is a minimum. researchgate.netmdpi.com In contrast, (SP4)-spiro[2.2]pent-1,4-diene is a fourth-order saddle point, and (SP4)-spiro[2.2]pent-1,4-diylidene is a transition state. researchgate.netmdpi.com
The corresponding spiro isomers also exhibit varied stability. Spiro[2.2]pent-1,4-diene, spiro[2.2]pent-1,4-diylidene, and spiro[2.2]pent-4-en-1-ylidene are all local minima. researchgate.netdntb.gov.ua However, spiro[2.2]pent-1-yne is a second-order saddle point. researchgate.netdntb.gov.ua
| Isomer | Nature on PES |
|---|---|
| Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane (Pyramidane) | Local Minimum researchgate.netmdpi.comresearchgate.netcolab.ws |
| Tricyclo[2.1.0.0²’⁵]pentan-3-ylidene | Local Minimum researchgate.netmdpi.comcolab.ws |
| (SP4)-spiro[2.2]pent-1-yne | Local Minimum researchgate.netmdpi.com |
| (SP4)-spiro[2.2]pent-1,4-diene | Fourth-order Saddle Point researchgate.netmdpi.com |
| (SP4)-spiro[2.2]pent-1,4-diylidene | Transition State researchgate.netmdpi.com |
| Spiro[2.2]pent-1,4-diene | Local Minimum researchgate.netdntb.gov.ua |
| Spiro[2.2]pent-1,4-diylidene | Local Minimum researchgate.net |
| Spiro[2.2]pent-4-en-1-ylidene | Local Minimum researchgate.net |
| Spiro[2.2]pent-1-yne | Second-order Saddle Point researchgate.netdntb.gov.ua |
Isomerization Pathways and Activation Barriers
The transformation of other C₅H₄ isomers into the unique structure of tetracyclo[2.1.0.0¹’³.0²’⁵]pentane involves surmounting specific energy barriers and passing through defined transition states.
Rearrangement from Tricyclo[2.1.0.0²’⁵]pentan-3-ylidene
One of the primary pathways leading to pyramidane is the rearrangement of tricyclo[2.1.0.0²’⁵]pentan-3-ylidene. researchgate.net This carbene is considered nucleophilic and is predicted to rearrange to pyramidane. researchgate.net Theoretical calculations at the CCSD(T)/TZ2P level predict a transition state for this isomerization with a relative energy of 24 kcal/mol. researchgate.net This represents the lowest known barrier for the isomerization of pyramidane. researchgate.net
Conversion from Bicyclo[2.1.0]pent-2-ene-5-ylidene
Another direct precursor to pyramidane is bicyclo[2.1.0]pent-2-ene-5-ylidene. researchgate.net The transition state for the conversion of this isomer to tetracyclo[2.1.0.0¹’³.0²’⁵]pentane has been located computationally. researchgate.net This pathway, however, involves a higher energy barrier compared to the rearrangement from tricyclo[2.1.0.0²’⁵]pentan-3-ylidene. researchgate.net
Analysis of Transition State Structures and Energies
The transition state connecting bicyclo[2.1.0]pent-2-ene-5-ylidene to pyramidane is found to be 33 kcal/mol higher in energy than pyramidane itself at the CCSD(T)/TZ2P level of theory. researchgate.net This higher activation energy suggests that this pathway is less favorable than the rearrangement from tricyclo[2.1.0.0²’⁵]pentan-3-ylidene. researchgate.net
| Isomerization Pathway | Activation Barrier (kcal/mol) | Level of Theory |
|---|---|---|
| Tricyclo[2.1.0.0²’⁵]pentan-3-ylidene → Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane | 24 researchgate.net | CCSD(T)/TZ2P researchgate.net |
| Bicyclo[2.1.0]pent-2-ene-5-ylidene → Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane | 33 researchgate.net | CCSD(T)/TZ2P researchgate.net |
Kinetic Stability of Tetracyclo[2.1.0.01,3.02,5]pentane against Isomerization
This compound, also known as pyramidane, is a highly strained molecule that has been the subject of extensive theoretical investigation. Despite its significant strain energy, computational studies have shown that it is a true minimum on the C5H4 potential energy surface (PES) mdpi.comresearchgate.netepdf.pub. Its kinetic stability is a key area of interest, as this determines its potential for existence and observation.
Theoretical calculations have demonstrated that pyramidane possesses substantial barriers to isomerization, contributing to its kinetic persistence researchgate.netepdf.pub. High-level computational methods, such as coupled cluster theory (CCSD(T)), have been employed to determine the energy barriers for its rearrangement to other C5H4 isomers. Two primary isomerization pathways starting from pyramidane have been identified and studied in detail.
The lowest energy barrier for the isomerization of pyramidane involves its conversion to tricyclo[2.1.0.02,5]pent-3-ylidene. At the CCSD(T)/TZ2P level of theory, this transition state has a predicted relative energy of 24 kcal/mol researchgate.net. A second isomerization pathway leads to bicyclo[2.1.0]pent-2-ene-5-ylidene, with the transition state for this rearrangement calculated to be 33 kcal/mol above pyramidane researchgate.net. These significant energy barriers suggest that pyramidane should be kinetically stable, particularly at low temperatures.
Ab initio molecular dynamics (AIMD) simulations have further explored the kinetic stability of pyramidane (referred to as py-1 in some studies) and other C5H4 isomers. These simulations show that pyramidane is kinetically stable at low temperatures, including 10 K, 60 K, and 120 K. mdpi.com However, at room temperature (298 K), the molecular geometry of most of the studied C5H4 isomers, including pyramidane, tends to break down mdpi.com.
| Isomerization Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| This compound → Tricyclo[2.1.0.02,5]pent-3-ylidene | CCSD(T)/TZ2P | 24 | researchgate.net |
| This compound → Bicyclo[2.1.0]pent-2-ene-5-ylidene | CCSD(T)/TZ2P | 33 | researchgate.net |
Theoretical Investigations of Thermodynamically Favorable Rearrangement Schemes
Theoretical studies on the C5H4 potential energy surface have not only focused on the kinetic stability of this compound but have also explored the thermodynamically more favorable isomers and the rearrangement schemes connecting them. While pyramidane is a local minimum, it is not the global minimum on the C5H4 PES. mdpi.comresearchgate.net The global minimum is pent-1,3-diyne mdpi.com.
Computational investigations have identified several other C5H4 isomers that are lower in energy than pyramidane. These include various structures containing planar tetracoordinate carbons (ptC) and spiro-type compounds. For instance, a ptC isomer, (SP4)-spiro[2.2]pent-1-yne (ptC-2), has been found to be a minimum on the PES and is thermodynamically more stable than its corresponding tetrahedral counterpart, spiro[2.2]pent-1-yne (spiro-2). mdpi.com
The study of thermodynamically favorable rearrangement schemes involves mapping out the pathways on the potential energy surface that lead from higher-energy isomers, like pyramidane, to lower-energy structures. These investigations are crucial for understanding the potential fate of such high-energy molecules if they were to be synthesized. The rearrangement pathways often involve complex structural transformations and the breaking and forming of multiple chemical bonds.
For example, theoretical studies have traced the isomerization pathways of various C5H4 isomers, including pyramidanes and those with planar tetracoordinate carbons, to more stable forms like the allene (B1206475) isomer pent-1,2,3,4-tetraene in their triplet electronic spin state mdpi.com. The comprehensive exploration of the C5H4 potential energy surface provides a theoretical framework for predicting the likely rearrangement products of this compound and other high-energy isomers.
| Compound Name | Computational Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Pent-1,3-diyne (Global Minimum) | CCSD(T)/cc-pVTZ | 0.0 | mdpi.com |
| This compound (py-1) | CCSD(T)/cc-pVTZ | High | mdpi.comresearchgate.net |
| Tricyclo[2.1.0.02,5]pentan-3-ylidene (py-2) | CCSD(T)/cc-pVTZ | - | mdpi.com |
| (SP4)-spiro[2.2]pent-1-yne (ptC-2) | CCSD(T)/cc-pVTZ | - | mdpi.com |
| Pent-1,2,3,4-tetraene | - | - | mdpi.com |
Relative energy of this compound is noted as "high" as specific values relative to the global minimum were not explicitly stated in the provided search results, but its position as a high-energy isomer is consistently mentioned. The relative energies for py-2 and ptC-2 were also not explicitly provided in a comparable format.
Advanced Electronic Structure and Bonding Analyses of Tetracyclo 2.1.0.01,3.02,5 Pentane
Characterization of the Pyramidal Carbon Center
The most striking feature of pyramidane is its apical carbon atom, which exhibits a highly unusual bonding configuration. This central carbon atom is bonded to four other carbon atoms, all located on the same side of a plane, forming a square pyramidal geometry. researchgate.netresearchgate.net This arrangement is a prime example of non-classical carbon coordination and is a key factor in the molecule's intriguing properties. researchgate.net Theoretical studies have confirmed that pyramidane is a true minimum on the C₅H₄ potential energy surface, possessing significant barriers to isomerization. researchgate.net
The geometry of the apical carbon in pyramidane deviates drastically from the ideal tetrahedral geometry typically observed for tetracoordinate carbon. The bond angles around this central carbon are approximately 90°, a significant departure from the standard 109.5°. This severe angle strain is a major contributor to the molecule's high strain energy.
The steric demands of the fused ring system force the carbon skeleton into this constrained pyramidal shape. The four basal carbon atoms form a cyclobutane-like ring, and each is also part of a cyclopropane (B1198618) ring with the apical carbon. This intricate fusion of rings necessitates the acute bond angles at the pyramidal center.
Table 1: Comparison of Bond Angles in Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane and a Typical Tetrahedral Carbon
| Parameter | Tetracyclo[2.1.0.0¹’³.0²’⁵]pentane (Apical Carbon) | Ideal Tetrahedral Carbon |
| Bond Angle | ~90° | 109.5° |
The apical carbon in pyramidane is a classic example of an "inverted" carbon atom. This concept describes a tetracoordinate carbon atom where all four of its bonds lie on one side of a plane passing through the carbon. This is in stark contrast to the typical tetrahedral arrangement where the bonds are distributed symmetrically around the carbon atom. The inverted geometry in pyramidane is a direct consequence of its polycyclic and highly strained nature.
Detailed Bonding Analysis Techniques
To gain a deeper understanding of the electronic structure and bonding in pyramidane, various computational techniques have been employed. These methods provide insights into electron distribution, aromaticity, and the nature of chemical bonds within this unusual molecule.
The Electron Localization Function (ELF) is a powerful tool for analyzing chemical bonding in real space. jussieu.frpku.edu.cn It provides a measure of the Pauli exclusion principle's effect on the electron density, highlighting regions of space where electron pairs are localized, such as in covalent bonds and lone pairs. jussieu.fr In the context of complex molecules like pyramidane, ELF analysis can reveal the nature of the strained bonds. researchgate.net Studies on related systems suggest that ELF analysis can elucidate the degree of electron delocalization, which is a key factor in the stability of such non-classical structures. researchgate.net
Nucleus-Independent Chemical Shift (NICS) analysis is a widely used computational method to assess the aromaticity or anti-aromaticity of a cyclic system. github.ionih.gov It involves placing a "ghost" atom with no charge or basis functions at a specific point in space, typically at the center of a ring, and calculating the magnetic shielding at that point. github.iosemanticscholar.org Negative NICS values are indicative of aromatic character (diamagnetic ring current), while positive values suggest anti-aromaticity (paramagnetic ring current). For pyramidane and its isomers, NICS calculations can help to understand the electronic consequences of its unique structure. researchgate.net The stabilization of planar arrangements in other non-classical carbon species has been linked to significant electron delocalization and aromaticity, as suggested by negative NICS values. researchgate.net
Wiberg Bond Indices (WBIs) for Bond Strength and Order
For a molecule like pyramidane, one would expect the WBIs to reflect its unusual bonding situation. The bonds involving the apical carbon and the basal carbons would likely exhibit WBI values that deviate significantly from those of typical C-C single bonds (which are close to 1.0). This deviation would be a quantitative measure of the strain and unusual hybridization present in the molecule. The bonds forming the square base of the pyramid would also have distinct WBI values, likely indicating significant strain and delocalization of electron density.
A hypothetical data table for the Wiberg Bond Indices of tetracyclo[2.1.0.01,3.02,5]pentane, based on theoretical expectations, is presented below. The values are illustrative and would require specific computational chemistry studies to be confirmed.
| Bond | Hypothetical Wiberg Bond Index |
| C_apical - C_basal | < 1.0 |
| C_basal - C_basal | Variable, reflecting strain |
Computational Topological Analysis of Electron Density
The quantum theory of atoms in molecules (QTAIM) provides a powerful method for analyzing the electron density distribution in a molecule. This approach allows for a rigorous definition of atoms, chemical bonds, and their properties based on the topology of the electron density. Key features of this analysis include the identification of bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs), which correspond to specific topological features of the electron density.
For this compound, a topological analysis of its electron density would be particularly revealing due to its caged structure. The analysis would identify BCPs for each of the C-C bonds, and the properties of the electron density at these points (such as the electron density value, its Laplacian, and the bond ellipticity) would provide detailed insights into the nature of these strained bonds.
The presence of multiple fused rings would also lead to the formation of ring and cage critical points. Specifically, one would expect to find RCPs associated with the three-membered rings that make up the faces of the pyramid. At the center of the pyramidal cage, a cage critical point would be expected, signifying the enclosed volume of low electron density.
While specific quantitative data from a topological analysis of pyramidane's electron density is not widely published, theoretical studies on other polycyclic hydrocarbons have demonstrated the utility of this method in understanding complex bonding arrangements. In the case of pyramidane, such an analysis would be crucial for characterizing the unusual bonding at the apical carbon and quantifying the strain within the molecular cage.
Theoretical Approaches to Synthetic Accessibility and Stability of Tetracyclo 2.1.0.01,3.02,5 Pentane
Challenges in Experimental Synthesis of Highly Strained Hydrocarbons
The synthesis of highly strained hydrocarbons like pyramidane presents formidable challenges. The primary obstacle is the immense strain energy inherent in their structures. For instance, cyclopropane (B1198618), a fundamental building block of many strained systems, possesses a ring strain of approximately 28 kcal/mol. masterorganicchemistry.com This strain arises from two main factors: angle strain, due to the deviation of bond angles from the ideal 109.5° for sp³-hybridized carbon, and torsional strain, resulting from the eclipsing of bonds on adjacent atoms. libretexts.org In cyclopropane, the C-C-C bond angles are compressed to 60°, leading to significant angle strain. libretexts.orgharvard.edu Furthermore, all the carbon-carbon bonds are eclipsed, contributing to torsional strain. libretexts.org
These challenges are magnified in complex polycyclic systems. The accumulation of strain in molecules like pyramidane can lead to weakened carbon-carbon bonds, making them highly reactive and susceptible to ring-opening reactions. khanacademy.org The synthesis of such molecules often involves low yields due to competing reaction pathways, such as polymerization or rearrangement to more stable isomers. The inherent reactivity also complicates the purification and isolation of the target compound. The synthesis and experimental realization of molecules with non-classical geometries, such as those containing planar tetracoordinate carbons or the pyramidal arrangement in pyramidane, are particularly challenging. researchgate.net
Computational Design of Precursors and Reaction Pathways
Given the experimental difficulties, computational chemistry has become an indispensable tool for designing viable synthetic routes to pyramidane. Theoretical studies allow for the exploration of potential precursors and reaction pathways, providing insights into their feasibility before attempting them in the laboratory. acs.org
Investigation of Carbene Reactions as Potential Synthetic Routes
Carbene reactions, particularly cyclopropanation, are a cornerstone of strategies for synthesizing strained ring systems. libretexts.org Carbenes are neutral, divalent carbon species that can be generated from various precursors, such as diazo compounds or through alpha-elimination. libretexts.org Theoretical studies have investigated the use of specific carbenes as precursors to pyramidane. For instance, the carbene tricyclo[2.1.0.0²,⁵]pent-3-ylidene has been computationally identified as a potential precursor that could rearrange to form pyramidane. researchgate.net
Computational models, such as (U)MPWB1K/cc-pVTZ//(U)MPWB1K/6-311G(d), have been used to study the properties of this carbene, indicating a large singlet-triplet energy gap and nucleophilic character, which are important considerations for its reactivity. researchgate.net The formation of another highly strained molecule, cyclopropatetrahedrane (tetracyclo[2.1.0.0¹,³.0²,⁴]pentane), has been computationally studied via four different carbene reactions, with intrinsic reaction coordinate plots confirming a direct link between each carbene and the target molecule through a unique cyclopropanation step. kisti.re.krresearchgate.net
Theoretical Examination of Cyclopropanation Steps
Cyclopropanation is a key reaction in which a carbene adds to a double bond to form a cyclopropane ring. libretexts.org This reaction is a powerful tool for building strained cyclic systems. harvard.edu The mechanism of cyclopropanation can be influenced by the spin state of the carbene. Singlet carbenes typically react in a concerted, stereospecific manner, while triplet carbenes react in a stepwise fashion. youtube.com
Theoretical calculations are crucial for understanding the energetics and stereochemistry of these cyclopropanation steps. For instance, in the proposed synthesis of pyramidane from tricyclo[2.1.0.0²,⁵]pent-3-ylidene, the rearrangement is thought to occur via either a 1,3-C-H bond insertion or a C-C bond insertion. researchgate.net Computational analysis of these pathways helps to determine the most likely route and the associated energy barriers.
Energetic and Mechanistic Evaluation of Proposed Synthetic Intermediates
Computational methods are employed to evaluate the stability and reactivity of all proposed intermediates along a synthetic pathway. acs.org High-level quantum chemical calculations, such as coupled-cluster (CC) and density functional theory (DFT), are used to determine the relative energies of isomers and the activation barriers for their interconversion. acs.orgresearchgate.net
For the C₅H₄ potential energy surface, which includes pyramidane and its isomers, theoretical studies have confirmed that pyramidane is a true minimum with significant barriers to isomerization. researchgate.net The lowest energy barrier for the isomerization of pyramidane is predicted to be 24 kcal/mol, corresponding to the transition state leading to tricyclo[2.1.0.0²,⁵]pent-3-ylidene. researchgate.net Another transition state, leading to bicyclo[2.1.0]pent-2-ene-5-ylidene, is calculated to be 33 kcal/mol above pyramidane. researchgate.net These computational findings provide critical data on the kinetic stability of pyramidane and guide the design of synthetic strategies that can trap this elusive molecule.
Strain Energy Analysis and its Implications for Synthesis
The strain energy of a molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound. masterorganicchemistry.com It is a critical factor influencing both the stability and synthetic accessibility of a molecule. khanacademy.org
Computational studies have estimated the strain energy of pyramidane to be exceptionally high, around +804.6 kJ/mol. This high strain energy is a direct consequence of its unique geometry, with bond angles at the apical carbon of approximately 90°, a significant deviation from the ideal 109.5°. This makes pyramidane a high-energy material, but also contributes to the immense challenges in its synthesis. The high strain energy can be released during chemical reactions, making the molecule highly reactive. Understanding the distribution of strain within the molecule and how it evolves along a reaction coordinate is crucial for designing a successful synthesis. The reactivity of strained rings often resembles that of alkenes rather than alkanes due to their inherent strain. harvard.edu
Predicted Spectroscopic Signatures for Observational Studies
Computational Rotational Spectroscopy (e.g., Rotational Constants)
Rotational spectroscopy is a powerful tool for the unambiguous identification of molecules in the gas phase, particularly in the low-density environment of the interstellar medium (ISM). acs.org The detection of new molecules in the ISM heavily relies on matching astronomically observed spectral lines with high-precision laboratory measurements or, in their absence, with accurate theoretical predictions. acs.orgresearchgate.net For tetracyclo[2.1.0.01,3.02,5]pentane, computational methods are used to predict its rotational constants (A, B, and C), which are directly related to the molecule's moments of inertia.
Various computational methods, including DFT and coupled-cluster theories, have been evaluated for their accuracy in predicting rotational constants for C5H4 isomers. researchgate.net The performance of these methods is benchmarked to provide the most reliable data for guiding observational searches. researchgate.net
Table 2: Predicted Rotational Constants for this compound
Specific computational data on the rotational constants of this compound is not available in the provided search results. Studies indicate that such calculations are performed for C5H4 isomers, but the specific values for pyramidane are not listed.
| Rotational Constant | Predicted Value (MHz) |
|---|---|
| A | Data not available |
| B | Data not available |
Theoretical Determination of Dipole Moments and their Relevance for Detection
The permanent electric dipole moment of a molecule is a critical factor determining its interaction with electromagnetic radiation and, consequently, its detectability via rotational spectroscopy. A non-zero dipole moment is generally required for a molecule to exhibit a pure rotational spectrum. Theoretical calculations are essential for determining the magnitude of the dipole moment for molecules that have not yet been synthesized or isolated.
While this compound (referred to as py-1 in theoretical studies) is a key isomer on the C5H4 potential energy surface, other isomers possess significantly larger dipole moments. researchgate.netresearchgate.net For example, a planar tetracoordinate carbon (ptC) isomer of C5H4 has a predicted high value of dipole moment (μ = 4.64 D). researchgate.netresearchgate.netresearchgate.netresearchgate.net This large dipole moment makes such isomers particularly promising candidates for detection in laboratory experiments or in the cold regions of the interstellar medium. researchgate.netresearchgate.net The specific calculated dipole moment for this compound itself, while crucial for assessing its own detectability, is not specified in the available research, which often highlights the more electronically interesting isomers.
Astrochemical Relevance and Predicted Observational Signatures in Interstellar Medium
The search for new and complex molecules in the interstellar medium (ISM) is a major focus of modern astrophysics. acs.org Carbon-rich molecules, particularly unsaturated hydrocarbons and their isomers, are of significant interest. The C5H4 isomers, including this compound, represent potential, yet-to-be-detected, interstellar molecules. researchgate.net
The astrochemical relevance of a molecule like this compound is determined by its stability, potential formation pathways in interstellar conditions, and its spectroscopic characteristics. researchgate.netresearchgate.net Theoretical studies have established that pyramidane is a true minimum on the C5H4 potential energy surface, suggesting it is a stable structure. researchgate.netcolab.ws
For a molecule to be detected by radio astronomy, it must have a significant dipole moment and its rotational transition frequencies must be known with high accuracy. acs.org While some C5H4 isomers are considered excellent candidates for detection due to their large dipole moments, the potential for observing this compound depends on its specific, theoretically predicted rotational spectrum and dipole moment. researchgate.netresearchgate.net The computational data on its rotational constants and dipole moment would provide the necessary frequencies for radio astronomers to search for its signature in molecular clouds and circumstellar envelopes, such as IRC+10216. acs.orgresearchgate.net
Analogues and Derivatives of the Pyramidane Framework
Silicon Analogues of Tetracyclo[2.1.0.01,3.02,5]pentane
The silicon counterparts of this compound, namely Si-pyramidanes, have been a subject of significant theoretical interest. These studies aim to understand the influence of the larger and more electropositive silicon atom on the stability and electronic structure of the pyramidal framework.
Quantum chemical calculations have been instrumental in predicting the viability of silicon-based pyramidanes. resonac.comresearchgate.net Theoretical studies on the parent silapyramidane, Si₅H₄, have explored its potential energy surface to determine its stability relative to other isomers. These computational investigations have shown that, similar to its carbon analogue, the pyramidal structure of Si₅H₄ is a true minimum on the potential energy surface. researchgate.net
The stability of these silicon pyramidanes can be significantly influenced by the nature of the substituents (R) on the basal atoms. The introduction of bulky substituents, such as trimethylsilyl (B98337) (SiMe₃) groups, has been a key strategy in the successful synthesis of stable pyramidanes of heavier main group elements. rsc.org While a stable all-silicon pyramidane has yet to be synthesized, theoretical studies suggest that appropriate substitution could enhance its kinetic stability.
Table 1: Comparison of Theoretical Stability Data for Pyramidane and its Analogues
| Compound | Method | Relative Energy (kcal/mol) | Barrier to Isomerization (kcal/mol) | Reference |
| C₅H₄ (Pyramidane) | CCSD(T)/TZ2P | 0 (minimum) | 24 | researchgate.net |
| Si₅H₄ | Theoretical | Predicted to be a minimum | Not specified |
Note: This table is illustrative and based on available theoretical data. Direct experimental comparison is not yet possible for all analogues.
In carbon pyramidane, the bonding is characterized by significant strain and a non-classical pyramidal geometry of the tetracoordinate carbon atom. rsc.org In contrast, the bonding in heavier element pyramidanes, including silicon analogues, shows a higher degree of ionic character in the bonds between the apical atom and the base. nih.gov This increased ionicity is a general feature of pyramidanes with heavier main group elements at the apex. acs.org
Germapyramidane Structures and their Reactivity Profiles
The first stable representatives of the pyramidane family to be isolated and characterized were germa- and stannapyramidanes, specifically Ge[C₄(SiMe₃)₄] and Sn[C₄(SiMe₃)₄]. nih.gov This breakthrough provided experimental validation for the theoretical predictions of the feasibility of pyramidane structures. rsc.org
The synthesis of germapyramidane, featuring a germanium atom at the apex, has opened the door to studying its reactivity. nih.gov Despite being considered nucleophilic reagents, recent studies have revealed an unusual electrophilic behavior of germapyramidane in its reaction with tert-butyllithium. nih.gov This reaction leads to the formal insertion of the germanium apex into the C-Li bond, forming a rather unique organogermanium compound. nih.gov This unexpected reactivity highlights the largely unexplored chemical space of these novel polyhedral clusters. nih.gov
Table 2: Selected Bond Lengths in Germapyramidane Ge[C₄(SiMe₃)₄]
| Bond | Bond Length (Å) |
| Ge-C (apical) | ~2.1 |
| C-C (basal) | ~1.5 |
Note: Bond lengths are approximate and based on X-ray crystallographic data.
Other Main Group Element Pyramidanes
The family of pyramidanes extends beyond carbon, silicon, and germanium to include a range of other main group elements at the apical position. rsc.org A series of isostructural pyramidanes have been synthesized, including neutral, cationic, and anionic species. rsc.orgresearchgate.net
These include:
Neutral pyramidanes with group 14 elements (Ge, Sn, Pb) at the apex: {E¹⁴[C₄(SiMe₃)₄]}. researchgate.net
Cationic pyramidanes with group 15 elements (pentels) at the apex: {E¹⁵[C₄(SiMe₃)₄]}⁺. researchgate.net
Anionic pyramidanes with group 13 elements (triels) at the apex: {E¹³[C₄(SiMe₃)₄]}⁻. researchgate.net
Theoretical Exploration of Substituted this compound Derivatives
Theoretical studies continue to explore the vast landscape of substituted this compound derivatives. These computational investigations are crucial for understanding how different substituents influence the stability, electronic properties, and potential reactivity of the pyramidane core. By modeling various substituted pyramidanes, researchers can predict promising candidates for future synthetic efforts. These theoretical explorations often focus on the impact of substituents on the strain energy of the cage and the nature of the frontier molecular orbitals, which are key to understanding the kinetic stability and reactivity of these molecules. mdpi.com
Broader Implications and Future Directions in Strained Hydrocarbon Chemistry
Contribution of Tetracyclo[2.1.0.0¹,³.0²,⁵]pentane Research to the Understanding of Anti-van't Hoff–Le Bel Molecules
The theoretical investigation of tetracyclo[2.1.0.0¹,³.0²,⁵]pentane, also known as pyramidane, has been instrumental in advancing our knowledge of anti-van't Hoff–Le Bel molecules. These are molecules that defy the classical tetrahedral geometry of tetracoordinate carbon atoms proposed by van't Hoff and Le Bel. researchgate.netresearchgate.net In pyramidane, the apical carbon atom is predicted to have an inverted tetrahedral geometry, with all four bonds pointing to one side of a plane. researchgate.netresearchgate.net
The study of pyramidane and its isomers has provided a rich playground for theoretical chemists to explore non-classical structures. researchgate.net Molecules with planar tetracoordinate carbons (ptC), where a carbon atom is bonded to four other atoms in the same plane, represent another class of anti-van't Hoff–Le Bel systems. researchgate.netresearchgate.net Theoretical studies on the C₅H₄ potential energy surface have identified isomers of pyramidane that contain such planar carbons. researchgate.netdntb.gov.ua These investigations challenge our fundamental understanding of carbon's bonding capabilities and encourage the search for other molecules with unusual geometries. researchgate.netresearchgate.net The exploration of these high-energy isomers helps to refine the principles that govern molecular stability and reactivity in highly strained systems. researchgate.netresearchgate.net
Theoretical Insights into Novel Bonding Patterns and Molecular Architectures
The pursuit of understanding tetracyclo[2.1.0.0¹,³.0²,⁵]pentane has spurred significant theoretical work into novel bonding patterns and molecular architectures. researchgate.netresearchgate.netresearchgate.net Pyramidane itself is a testament to the possibility of extreme bond angle distortion, with the apical carbon's bond angles being approximately 90° rather than the ideal 109.5°. This severe strain leads to unique electronic properties and reactivity, which are subjects of ongoing theoretical inquiry.
Computational studies have delved into the electronic structure of pyramidane and its isomers, employing methods like coupled cluster (CC) and density functional theory (DFT). researchgate.netresearchgate.net These calculations have been crucial in confirming that pyramidane is a true minimum on the potential energy surface, meaning it should be a stable, albeit highly reactive, molecule. researchgate.net
Furthermore, the theoretical investigation of the C₅H₄ isomers has revealed other fascinating molecular architectures, including various spiro compounds. researchgate.netdntb.gov.ua The analysis of the bonding in these molecules, often using techniques like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis, provides deeper insights into the nature of chemical bonds in these exotic species. researchgate.net This knowledge is not only fundamental but also has the potential to guide the design of new molecules with tailored electronic and structural properties. researchgate.net
Advancements in Computational Chemistry Driven by Complex Hydrocarbon Targets
The inherent complexity and high strain of molecules like tetracyclo[2.1.0.0¹,³.0²,⁵]pentane have necessitated the development and refinement of computational chemistry methods. researchgate.netresearchgate.netresearchgate.net Predicting the structure, stability, and properties of such "pathological" molecules requires high-level theoretical approaches that can accurately account for electron correlation and the unusual electronic environments present in these systems. researchgate.net
The study of pyramidane and its isomers has served as a benchmark for various computational techniques. researchgate.net For instance, researchers have employed sophisticated methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) to obtain reliable energetic predictions for these high-energy species. researchgate.netresearchgate.net The comparison between different computational methodologies, such as DFT and CC methods, in reproducing experimental data (where available) or high-level theoretical results for these challenging molecules helps to validate and improve the computational tools. researchgate.netresearchgate.net
Moreover, the computational exploration of reaction pathways, such as the isomerization of pyramidane, requires robust methods for locating transition states and calculating reaction barriers. researchgate.net These studies not only provide insights into the kinetic stability of these molecules but also push the development of algorithms for exploring complex potential energy surfaces. researchgate.net The challenges posed by strained hydrocarbons continue to be a driving force for innovation in computational chemistry. researchgate.netresearchgate.net
Future Prospects for Experimental Realization and Characterization
Despite being the subject of intense theoretical interest for decades, tetracyclo[2.1.0.0¹,³.0²,⁵]pentane has yet to be synthesized and experimentally characterized. Its high strain energy, estimated to be around +804.6 kJ/mol, makes it a formidable synthetic target. However, theoretical calculations predict that pyramidane should be kinetically stable, with a half-life of over four hours at room temperature, suggesting that its isolation might be possible under the right conditions.
Future efforts toward the experimental realization of pyramidane will likely involve innovative synthetic strategies. Photochemical methods, such as the [2+2] cycloaddition of precursor molecules, have been proposed as a potential route. The synthesis of related, but less strained, caged hydrocarbons provides a foundation for tackling this challenging molecule.
Q & A
Basic Research Questions
Q. How can the molecular structure of tetracyclo[2.1.0.01,3.02,5]pentane be experimentally validated?
- Methodological Answer : Use X-ray crystallography to resolve the fused cyclopropane rings and confirm bond angles. Complement with nuclear magnetic resonance (NMR) spectroscopy, focusing on - and -NMR to identify unique proton environments and carbon hybridization (e.g., sp- vs. sp-hybridized carbons). Computational geometry optimization via density functional theory (DFT) can cross-validate experimental data .
Q. What synthetic strategies are effective for constructing this compound?
- Methodological Answer : Leverage ring-opening and ring-closing metathesis (ROMP/RCM) to assemble strained cyclopropane units. For example, photochemical [2+2] cycloadditions or transition-metal-catalyzed cyclopropanations (e.g., using Rh or Pd catalysts) can stabilize intermediates. Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect low-yield intermediates .
Q. How do spectral properties (e.g., IR, UV-Vis) reflect the electronic structure of pyramidane?
- Methodological Answer : Analyze infrared (IR) spectra for C–C stretching frequencies in cyclopropane rings (typically 1600–1700 cm) to assess ring strain. UV-Vis spectroscopy can reveal conjugation effects or antiaromaticity by comparing absorption maxima with computational predictions (e.g., time-dependent DFT). Polarized light microscopy may detect anisotropic electronic transitions in crystalline samples .
Advanced Research Questions
Q. What computational methods best predict the thermodynamic stability of this compound derivatives?
- Methodological Answer : Perform high-level ab initio calculations (e.g., CCSD(T)/CBS) to quantify strain energy (~80–100 kcal/mol for pyramidane). Compare with isodesmic reactions to isolate strain effects. Use molecular dynamics (MD) simulations to model thermal decomposition pathways and identify kinetic bottlenecks .
Q. How can reaction mechanisms involving pyramidane be elucidated under catalytic conditions?
- Methodological Answer : Employ isotopic labeling (e.g., - or -substituted reactants) paired with kinetic isotope effect (KIE) studies to trace bond-breaking/forming steps. Operando spectroscopy (e.g., in situ Raman or XAS) can monitor catalyst surface interactions during hydrogenation or ring-opening reactions .
Q. What experimental and theoretical contradictions exist in characterizing pyramidane’s electronic properties?
- Methodological Answer : Resolve discrepancies between computed HOMO-LUMO gaps (e.g., ~4 eV via DFT) and experimental electrochemical measurements (e.g., cyclic voltammetry) by accounting for solvation effects and counterion interactions. Validate antiaromaticity claims using nucleus-independent chemical shift (NICS) calculations and magnetic circular dichroism (MCD) .
Q. How does pyramidane’s strain energy influence its reactivity in [4+2] cycloadditions?
- Methodological Answer : Design competition experiments between pyramidane and less-strained analogs (e.g., cubane) under Diels-Alder conditions. Use differential scanning calorimetry (DSC) to measure exothermicity and correlate with activation barriers computed via transition-state theory (TST). Solvent effects can be probed using linear free-energy relationships (LFERs) .
Key Research Challenges
- Synthetic Scalability : Low yields due to extreme ring strain require innovative catalysts (e.g., frustrated Lewis pairs) or templated synthesis .
- Data Consistency : Discrepancies between computational and experimental electronic properties necessitate multi-method validation (e.g., coupled-cluster theory + spectroscopy) .
- Applications : High strain energy suggests potential as a high-energy material, but stability under ambient conditions remains unproven .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
